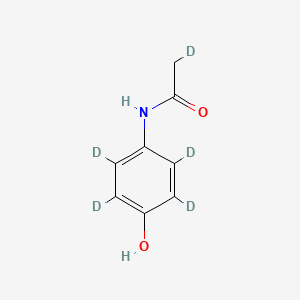
Acetaminophen-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaminophen-d5, also known as deuterated acetaminophen, is a stable isotope-labeled compound. It is a derivative of acetaminophen where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in pharmacokinetic studies, due to its ability to act as a tracer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetaminophen-d5 involves the acetylation of deuterated p-aminophenol with acetic anhydride. The reaction typically proceeds as follows:
Starting Materials: Deuterated p-aminophenol and acetic anhydride.
Reaction Conditions: The reaction is carried out in a solvent such as deuterated water or deuterated methanol, under reflux conditions.
Procedure: The deuterated p-aminophenol is dissolved in the solvent, and acetic anhydride is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deuterated p-aminophenol and acetic anhydride are used.
Automated Systems: Automated reactors and purification systems are employed to ensure consistency and purity.
Quality Control: Rigorous quality control measures are in place to ensure the final product meets the required specifications for research use.
Analyse Des Réactions Chimiques
Types of Reactions
Acetaminophen-d5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.
Reduction: It can be reduced back to p-aminophenol under certain conditions.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: N-acetyl-p-benzoquinone imine (NAPQI).
p-Aminophenol.Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Acetaminophen-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of acetaminophen in the body.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to study interactions between acetaminophen and other drugs.
Toxicology Studies: Helps in assessing the toxicity and safety profile of acetaminophen.
Mécanisme D'action
Acetaminophen-d5 exerts its effects through similar mechanisms as acetaminophen. It primarily works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition leads to reduced pain and fever. Additionally, this compound is metabolized to N-acylphenolamine (AM404), which acts on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors in the brain, contributing to its analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetaminophen: The non-deuterated form of acetaminophen-d5.
Paracetamol: Another name for acetaminophen.
N-acetyl-p-benzoquinone imine (NAPQI): A toxic metabolite of acetaminophen.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it an ideal tracer for pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis using mass spectrometry.
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
156.19 g/mol |
Nom IUPAC |
2-deuterio-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D,2D,3D,4D,5D |
Clé InChI |
RZVAJINKPMORJF-RALIUCGRSA-N |
SMILES isomérique |
[2H]CC(=O)NC1=C(C(=C(C(=C1[2H])[2H])O)[2H])[2H] |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


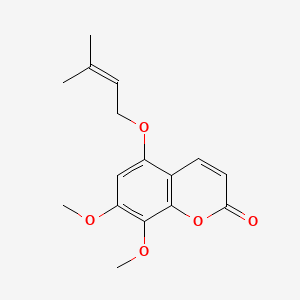

![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)
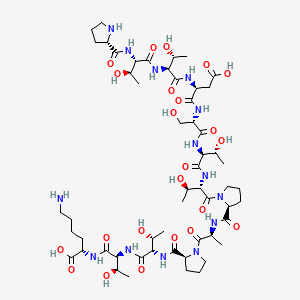

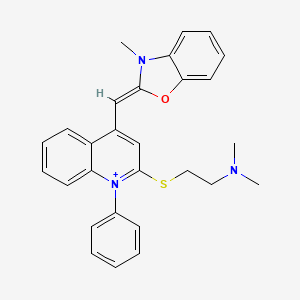

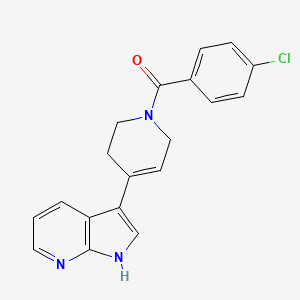
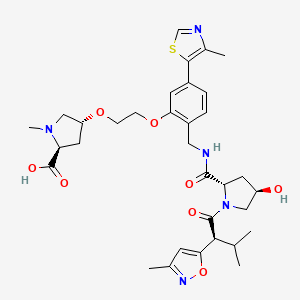

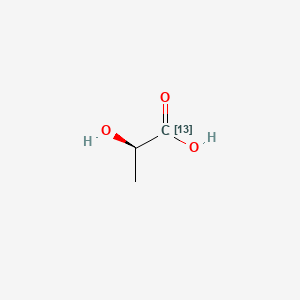
![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)

![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
